molecular formula C8H7ClN2O4 B13999363 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene CAS No. 71491-47-9

2-Chloro-1,4-dimethyl-3,5-dinitrobenzene

Cat. No.: B13999363
CAS No.: 71491-47-9
M. Wt: 230.60 g/mol
InChI Key: GPBXOXQYKHJRCX-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of chloro, methyl, and nitro substituents on a benzene ring. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.

Major Products

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.

    Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.

    Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity patterns and applications. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

71491-47-9

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-1,4-dimethyl-3,5-dinitrobenzene

InChI

InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3

InChI Key

GPBXOXQYKHJRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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